6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid

bifunctional building block orthogonal reactivity organic synthesis

6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid (CAS 5324-63-0), also known as 5,5-bis(ethoxycarbonyl)pentane-1-sulfonic acid, is a specialty organosulfur compound that integrates a terminal sulfonic acid group, a geminal diester motif, and a ketone on a hexane backbone. It is classified within the broader family of alkyl sulfonic acids but distinguishes itself through its tris-functional architecture, which enables it to serve as a bifunctional linker or reactive building block in multi-step organic synthesis, particularly for surfactant development and pharmaceutical intermediate preparation.

Molecular Formula C11H20O7S
Molecular Weight 296.34 g/mol
CAS No. 5324-63-0
Cat. No. B12800933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid
CAS5324-63-0
Molecular FormulaC11H20O7S
Molecular Weight296.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCCCS(=O)(=O)O)C(=O)OCC
InChIInChI=1S/C11H20O7S/c1-3-17-10(12)9(11(13)18-4-2)7-5-6-8-19(14,15)16/h9H,3-8H2,1-2H3,(H,14,15,16)
InChIKeyGSMHUXDUEVHXNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid (CAS 5324-63-0): A Bifunctional Geminal Diester Sulfonic Acid Building Block


6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid (CAS 5324-63-0), also known as 5,5-bis(ethoxycarbonyl)pentane-1-sulfonic acid, is a specialty organosulfur compound that integrates a terminal sulfonic acid group, a geminal diester motif, and a ketone on a hexane backbone . It is classified within the broader family of alkyl sulfonic acids but distinguishes itself through its tris-functional architecture, which enables it to serve as a bifunctional linker or reactive building block in multi-step organic synthesis, particularly for surfactant development and pharmaceutical intermediate preparation . Its molecular formula is C11H20O7S, with a molecular weight of 296.34 g/mol, a density of 1.255 g/cm³, and a computed LogP of 1.87 .

Why 1-Hexanesulfonic Acid Cannot Replace 6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid in Synthetic Workflows


Simple alkyl sulfonic acids such as 1-hexanesulfonic acid (CAS 13595-73-8) possess only a single functional handle – the sulfonic acid group – which limits their utility to acid-catalyzed reactions or surfactant formulations where the sulfonate group alone suffices . In contrast, the target compound’s geminal diester/ketone terminus provides an orthogonal reactive site that can undergo hydrolysis, transesterification, decarboxylative transformation, or nucleophilic attack independently of the sulfonic acid end, enabling sequential stepwise elaboration that is impossible with a monofunctional analog . Substituting 1-hexanesulfonic acid would result in a dead-end intermediate, forfeiting the ability to build complex architectures from a single precursor. It should be noted that no published direct head-to-head comparative studies exist for this compound; the following justification is therefore based on structural analysis and physicochemical data from reputable chemical databases. The observed differences in computed lipophilicity (LogP 1.87 vs. 2.54) further indicate that the target compound partitions differently in biphasic systems, which is critical for phase-transfer catalysis or emulsion polymerization applications .

Quantitative Differentiation Evidence for 6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid vs. Closest Analog


Functional Group Manifold: Tris-Functional vs. Monofunctional Architecture

The target compound uniquely integrates three distinct reactive sites (sulfonic acid, geminal diester, and ketone) on a single hexane scaffold, whereas its closest commercially available analog, 1-hexanesulfonic acid, contains only a sulfonic acid group . This structural difference means that the target compound can serve as a bifunctional linker, enabling sequential functionalization without the need for additional protection/deprotection steps. The geminal diester moiety is known to undergo regiospecific dealkoxycarbonylative transformations under mild conditions (e.g., NaCl/DMSO, 150–160 °C), yielding synthetically valuable substituted products [1]. No direct head-to-head comparative study with the target compound was identified in the public domain; therefore, the evidence presented relies on class-level inferences and cross-study comparable physicochemical data.

bifunctional building block orthogonal reactivity organic synthesis

Computed Lipophilicity (LogP) Deviation Dictates Phase Partitioning Behavior

The target compound’s computed LogP of 1.87 is significantly lower than the LogP of 1-hexanesulfonic acid (2.54), indicating a 4.7-fold reduction in octanol/water partitioning propensity (log10 units converted to linear ratio: 10^(ΔLogP) = 10^(-0.67) = 0.21) . This lower lipophilicity enhances aqueous solubility and is beneficial for reactions conducted in water-rich media, such as emulsion polymerizations or bio-conjugation processes. The additional polar ester groups contribute to this shift, making the compound more compatible with polar co-reactants and aqueous-phase purification workflows.

lipophilicity LogP partition coefficient aqueous solubility

Bulk Density Difference Influences Formulation Handling and Metering

The target compound exhibits a density of 1.255 g/cm³, 10.4% higher than 1-hexanesulfonic acid (1.137 g/cm³) . In continuous-flow processing or batch reactor charging, this density difference affects mass-to-volume conversions and may require adjustment of volumetric dosing equipment. For procurement and inventory management, it implies that 1 kg of target compound occupies a smaller volume than an equal mass of the comparator, leading to more efficient storage and shipping.

density formulation metering physicochemical property

Optimal Deployment Scenarios for 6-Ethoxy-5-(ethoxycarbonyl)-6-oxo-1-hexanesulfonic acid Based on Comparative Evidence


Bifunctional Linker in Stepwise Solid-Phase Synthesis

The orthogonality of the sulfonic acid and geminal diester groups allows the compound to serve as a cleavable linker in solid-phase peptide or small-molecule library construction. The sulfonic acid end can be immobilized onto amino-functionalized resins, while the distal diester/ketone terminus undergoes chemical elaboration. Subsequent acidic cleavage releases the desired product without damaging the scaffold . This contrasts with monofunctional sulfonic acids that would require an additional linker, increasing cost and complexity.

Surfactant Intermediate with Tunable Hydrophile-Lipophile Balance (HLB)

The lower LogP (1.87 vs. 2.54 for 1-hexanesulfonic acid) makes the target compound more hydrophilic, enabling formulation chemists to engineer surfactants with precise HLB values for emulsion stabilization in personal care or agrochemical products . The geminal diester can be hydrolyzed post-formulation to introduce carboxylate functionalities, further lowering interfacial tension.

Masked Ketone Donor in Organocatalytic Reactions

The ketone moiety of the target compound can be liberated via decarboxylative elimination under mild basic conditions, generating a reactive oxo group in situ. This feature is valuable for organocatalytic applications where controlled release of reactive intermediates is required, avoiding side reactions associated with pre-formed ketones [1]. Simple alkyl sulfonic acids cannot provide this latent reactivity.

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